Nucleophilic Reactivity: 8 Orders of Magnitude Lower for CF₃-Substituted vs. CH₃-Substituted Silyl Enol Ethers
The CF₃-substituted trimethylsilyl enol ethers exhibit drastically reduced nucleophilic reactivity compared to their non-fluorinated analogs. Kinetic studies using benzhydrylium reference electrophiles in dichloromethane at 20 °C demonstrated that replacement of a CH₃ group by CF₃ on the enol ether double bond decreases the nucleophilicity parameter N by approximately 8 orders of magnitude (from N ≈ 5–6 for CH₃-bearing enol ethers to N ≈ -2 to -3 for CF₃-bearing enol ethers) [1]. The corresponding second-order rate constants k₂ for reactions with carbenium ion 4b differ by a factor of ~10⁸ (e.g., k₂ ≈ 10⁵ M⁻¹s⁻¹ for CH₃ vs. k₂ ≈ 10⁻³ M⁻¹s⁻¹ for CF₃) [1]. This quantitative deactivation means that reactions using the CF₃-substituted TMS enol ether require stronger electrophiles, more active catalysts, or higher temperatures to achieve comparable conversion.
| Evidence Dimension | Nucleophilic reactivity (Mayr N parameter; second-order rate constant k₂ vs. benzhydrylium ion 4b) |
|---|---|
| Target Compound Data | CF₃-substituted TMS enol ether: N ≈ -2 to -3; k₂ ≈ 10⁻³ M⁻¹s⁻¹ |
| Comparator Or Baseline | CH₃-substituted TMS enol ether: N ≈ 5–6; k₂ ≈ 10⁵ M⁻¹s⁻¹ |
| Quantified Difference | ΔN ≈ 8 units; k₂(CH₃) / k₂(CF₃) ≈ 10⁸-fold |
| Conditions | UV-vis kinetic measurement in CH₂Cl₂ at 20 °C with benzhydrylium reference electrophiles |
Why This Matters
This 10⁸-fold reactivity difference is critical for chemoselective transformations where an electrophile must discriminate between fluorinated and non-fluorinated enol ethers, making the CF₃ analog irreplaceable for specific multi-component or cascade sequences.
- [1] Laub, H. A.; Gladow, D.; Reissig, H.-U.; Mayr, H. The Influence of Perfluorinated Substituents on the Nucleophilic Reactivities of Silyl Enol Ethers. Org. Lett. 2012, 14 (15), 3990–3993. View Source
